

ONX-0914 TFA In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B8176041

[Get Quote](#)

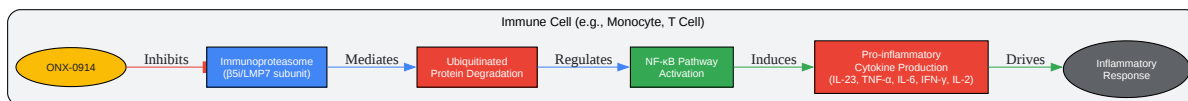
For Researchers, Scientists, and Drug Development Professionals

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system predominantly expressed in hematopoietic cells.[1][2][3] By specifically targeting the $\beta 5i$ (LMP7) and, to a lesser extent, the $\beta 1i$ (LMP2) subunits of the immunoproteasome, ONX-0914 modulates inflammatory responses, making it a valuable tool for in vivo research in autoimmune diseases, cancer, and other inflammatory conditions.[1][2] This document provides a comprehensive guide to the in vivo administration of **ONX-0914 TFA**, summarizing key experimental protocols, dosage, and formulation data from various preclinical studies.

Mechanism of Action & Signaling Pathway

ONX-0914 selectively inhibits the chymotrypsin-like activity of the $\beta 5i$ (LMP7) subunit of the immunoproteasome.[2][4] This inhibition disrupts the degradation of specific protein substrates, which in turn interferes with several downstream signaling pathways crucial for immune cell function. Key consequences of ONX-0914 activity include the reduced production of pro-inflammatory cytokines such as IL-23, TNF- α , IL-6, IFN- γ , and IL-2.[2][4] This ultimately leads to a dampening of the inflammatory response, reduction of cellular infiltration, and decreased autoantibody production in relevant disease models.[2]



[Click to download full resolution via product page](#)

Caption: ONX-0914 inhibits the immunoproteasome, leading to reduced pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the dosages, formulations, and administration routes of ONX-0914 used in various in vivo studies.

Table 1: **ONX-0914 TFA** In Vivo Dosage and Administration by Disease Model

Disease Model	Animal Model	Dose	Route of Administration	Frequency	Reference
Atherosclerosis	LDLr ^{-/-} Mice	10 mg/kg	Intraperitoneal (i.p.)	3 times weekly	[5]
Malaria	BALB/c Mice	5-50 mg/kg	Oral (p.o.)	Once daily for 4 days	[1]
20 mg/kg	Intraperitoneal (i.p.)	Once daily for 4 days	[1]		
10 mg/kg	Intravenous (i.v.)	Once daily for 4 days	[1]		
Duchenne Muscular Dystrophy	mdx Mice	10 mg/kg	Subcutaneous (s.c.)	Every other day for 3 doses	[6]
Acute Lymphoblastic Leukemia	NSG Mice	15 mg/kg	Intravenous (i.v.)	3 times weekly for 4 weeks	[7]
Psoriasis	IL-17A-GFP Mice	10 mg/kg	Subcutaneous (s.c.)	Daily	[8]
Multiple Myeloma	NSG Mice	up to 15 mg/kg	Subcutaneous (s.c.)	2 times weekly	[9]
Rheumatoid Arthritis & Lupus	Mouse Models	2, 6, or 10 mg/kg	Intravenous (i.v.)	Not specified	[2]
Diabetic Cardiomyopathy	Diabetic Mice	Not specified	Not specified	For 8 weeks	[10]

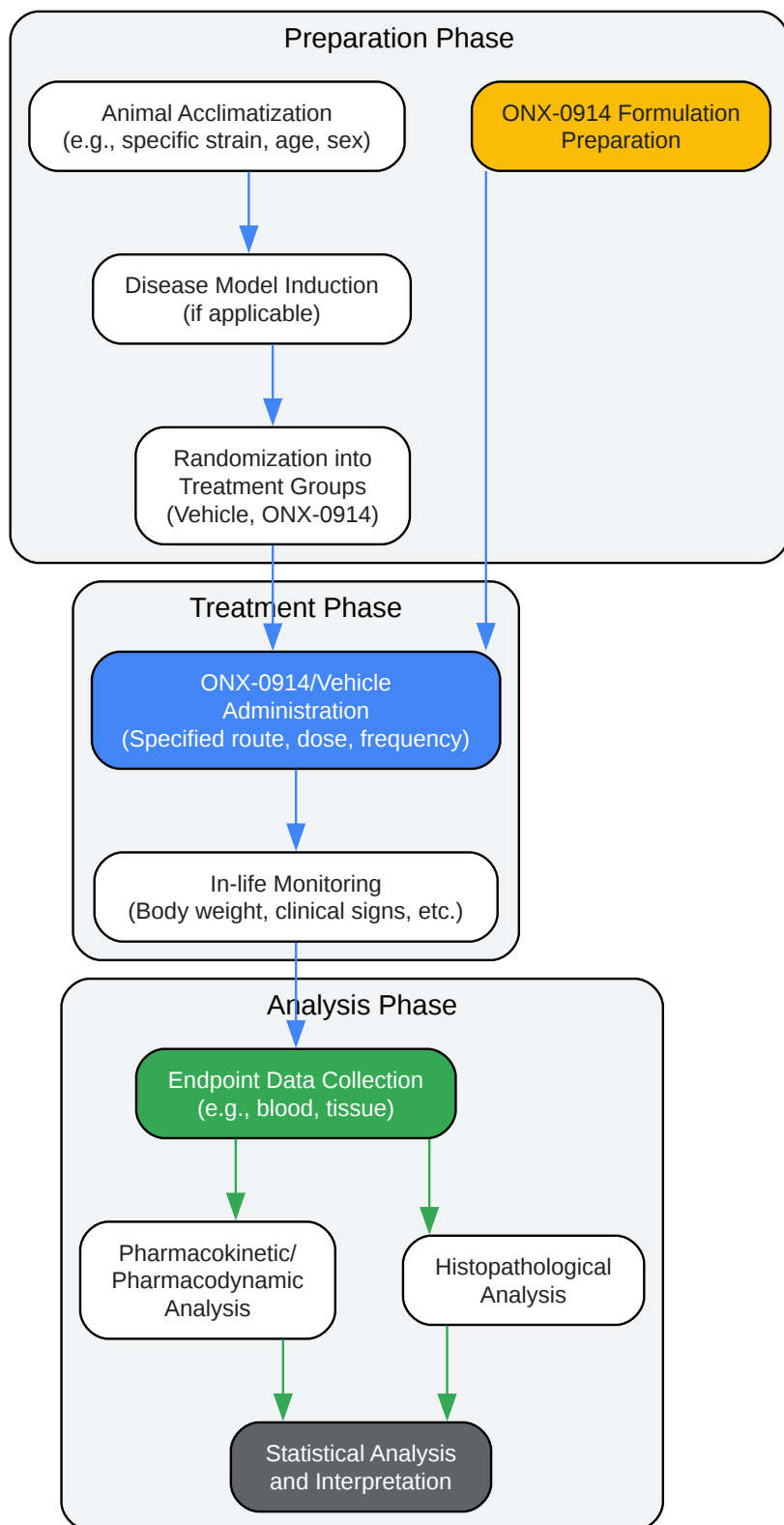
Table 2: Formulation and Vehicle Compositions for In Vivo Administration

Vehicle Composition	Route of Administration	Notes	Reference
4% DMSO in PBS	Intraperitoneal (i.p.)	ONX-0914 is first solubilized in DMSO and then diluted in warm PBS (37°C) to prevent precipitation.	[5]
10% DMSO, 3% ethanol, 7% Tween-80, and 80% double-distilled water	Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.)	Vehicle was vortexed well before injection.	[1]
10% (w/v) sulfobutylether- β -cyclodextrin and 10 mM sodium citrate (pH 6)	Subcutaneous (s.c.)	An aqueous solution.	[6][8]
10 mM calcium citrate (pH 6), with 10% Captisol	Subcutaneous (s.c.)	-	[9]
10% DMSO, 10% Tween-80, and 80% double-distilled water	Intravenous (i.v.), Oral (p.o.)	Used for pharmacokinetic studies.	[1]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving ONX-0914 administration.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vivo studies with ONX-0914.

Detailed Methodologies

1. Formulation of ONX-0914 in DMSO and PBS (for Intraperitoneal Injection)

- Objective: To prepare a solution of ONX-0914 for intraperitoneal administration in a mouse model of atherosclerosis.[\[5\]](#)
- Materials:
 - **ONX-0914 TFA**
 - Dimethyl sulfoxide (DMSO)
 - Phosphate-buffered saline (PBS)
- Procedure:
 - Solubilize ONX-0914 in DMSO to create a stock solution.
 - Just prior to injection, dilute the ONX-0914/DMSO stock solution in pre-warmed PBS (37°C) to the final desired concentration. The final concentration of DMSO should be low (e.g., 4%) to minimize toxicity.[\[5\]](#)
 - The vehicle control should consist of the same final concentration of DMSO in PBS.[\[5\]](#)
 - Administer the solution intraperitoneally at the calculated dose (e.g., 10 mg/kg).[\[5\]](#)

2. Formulation of ONX-0914 in a Cyclodextrin-Based Vehicle (for Subcutaneous Injection)

- Objective: To prepare an aqueous solution of ONX-0914 for subcutaneous administration in mouse models of muscular dystrophy and psoriasis.[\[6\]](#)[\[8\]](#)
- Materials:
 - **ONX-0914 TFA**
 - Sulfobutylether- β -cyclodextrin (SBE- β -CD)
 - Sodium citrate

- Water for injection
- Procedure:
 - Prepare a 10 mM sodium citrate solution and adjust the pH to 6.[\[6\]](#)[\[8\]](#)
 - Dissolve 10% (w/v) SBE- β -CD in the sodium citrate buffer.[\[6\]](#)[\[8\]](#)
 - Add ONX-0914 to the cyclodextrin solution and mix until fully dissolved to achieve the desired final concentration.
 - The vehicle control is the 10 mM sodium citrate solution with 10% SBE- β -CD.[\[6\]](#)[\[8\]](#)
 - Administer the solution subcutaneously at the calculated dose (e.g., 10 mg/kg).[\[6\]](#)[\[8\]](#)

3. Pharmacokinetic Study Protocol

- Objective: To determine the pharmacokinetic properties of ONX-0914 following intravenous and oral administration.[\[1\]](#)
- Animal Model: BALB/c mice.[\[1\]](#)
- Procedure:
 - Fast mice overnight with free access to water before drug administration.[\[1\]](#)
 - Prepare the ONX-0914 formulation (e.g., 10% DMSO, 10% Tween-80, and 80% double-distilled water).[\[1\]](#)
 - Administer a single dose of ONX-0914 either intravenously (via the tail vein) or orally.[\[1\]](#)
 - Collect whole blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours).[\[1\]](#)
 - Process the blood samples (e.g., plasma separation) and analyze the concentration of ONX-0914 using a validated analytical method (e.g., LC-MS/MS).

Important Considerations

- **TFA Salt:** While the cited literature primarily refers to ONX-0914, the TFA salt form may influence the compound's solubility and the pH of the final formulation. It is crucial to ensure the final pH of the dosing solution is physiologically compatible.
- **Solubility:** ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for achieving the desired concentration and ensuring bioavailability. Formulations containing DMSO or cyclodextrins have been successfully used.[5][6][8]
- **Toxicity:** While ONX-0914 is more selective for the immunoproteasome than broader proteasome inhibitors, off-target effects on the constitutive proteasome can occur at higher concentrations, potentially leading to toxicity.[3] The maximum tolerated dose (MTD) in mice has been reported to be 30 mg/kg.[2][4] Careful dose-range-finding studies are recommended for new models or long-term studies.
- **Animal Welfare:** All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.[5][9]

Conclusion

This guide provides a comprehensive overview of the in vivo administration of **ONX-0914 TFA**, drawing from a range of preclinical studies. By carefully considering the appropriate dosage, administration route, and formulation, researchers can effectively utilize this selective immunoproteasome inhibitor to investigate its therapeutic potential in various disease models. The provided protocols and data tables serve as a valuable starting point for designing and executing in vivo experiments with **ONX-0914 TFA**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiparasitic activity for malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]

- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibitors of the Immunoproteasome: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [ONX-0914 TFA In Vivo Administration: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8176041#onx-0914-tfa-in-vivo-administration-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com